![molecular formula C21H20N6O2S B2681858 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 863500-68-9](/img/structure/B2681858.png)
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” belongs to a family of compounds known as [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been reported to inhibit CHIKV replication in the low micromolar range with no toxicity to the host (Vero) cells .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The structure of the compound is characterized by the presence of a [1,2,3]triazolo[4,5-d]pyrimidine core, which is attached to a thiourea moiety . SARs studies revealed that the N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R 2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Compounds with triazolopyrimidine core structures have been synthesized and analyzed for their unique chemical properties. For instance, the rearrangement of thiazolopyrimidines into triazolopyrimidines has been studied, highlighting the potential of these compounds for further chemical transformations and applications in medicinal chemistry (Lashmanova et al., 2019).
Potential Antimicrobial Agents
Several triazolopyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the potential of these compounds to serve as novel antimicrobial agents. For example, new thiophene-based heterocycles, including triazolopyrimidine derivatives, have shown significant antimicrobial activities, suggesting their usefulness in developing new antimicrobial therapies (Mabkhot et al., 2016).
Anticancer Research
Triazolopyrimidine derivatives have also been explored for their anticancer potential. Research into thienopyridine-fused triazolopyrimidinones, for example, revealed that these compounds exhibit potent inhibitory activities against certain bacterial strains, indicating a possible application in treating infections related to cancer (Sanad et al., 2021).
Radioligand Development for PET Imaging
The development of radioligands based on triazolopyrimidine structures for positron emission tomography (PET) imaging highlights another significant application. These compounds, designed to target specific proteins or receptors in the body, can greatly enhance the diagnosis and monitoring of various diseases (Dollé et al., 2008).
Insecticidal Applications
The synthesis and insecticidal assessment of heterocycles incorporating a triazolopyrimidine moiety, such as against the cotton leafworm, demonstrate the potential of these compounds in agricultural applications to protect crops from pests (Fadda et al., 2017).
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-29-17-9-7-16(8-10-17)27-20-19(25-26-27)21(24-14-23-20)30-13-18(28)22-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGMAHVYCTVDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

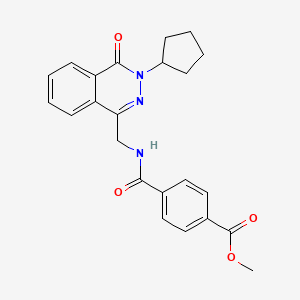
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,2-dimethylpropanamide](/img/structure/B2681777.png)


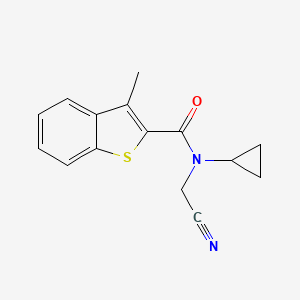
![3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2681783.png)

![2-(2,4-dimethylphenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2681787.png)
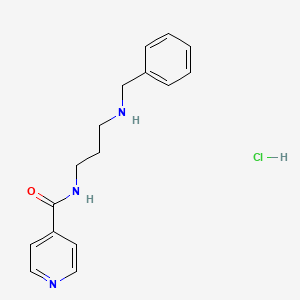
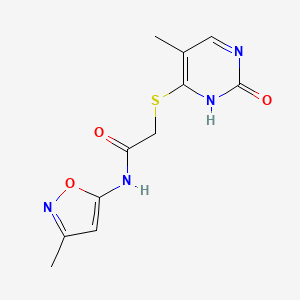
![[3-(Chloromethyl)-1-methylazetidin-3-yl]methanol](/img/structure/B2681794.png)
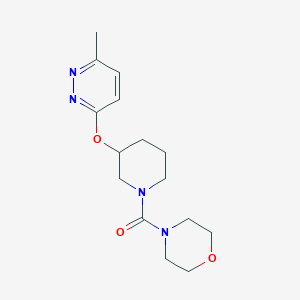
![1-Chloro-4-{[({[(methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2681799.png)
